molecular formula C17H25N3O3 B6981495 2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid

2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid

Cat. No.: B6981495
M. Wt: 319.4 g/mol
InChI Key: KHCRBNVVLGFRCB-UHFFFAOYSA-N
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Description

2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid is a synthetic organic compound featuring a seven-membered azepane ring, a pyridine ring, and a propanoic acid moiety

Properties

IUPAC Name

2-[2-(azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(20-10-4-2-3-5-11-20)16(21)19-15(17(22)23)12-14-6-8-18-9-7-14/h6-9,13,15H,2-5,10-12H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCRBNVVLGFRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=NC=C1)C(=O)O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the Azepane Ring: Starting with a suitable precursor, such as a halogenated alkane, the azepane ring can be formed through nucleophilic substitution reactions.

    Attachment of the Propanoic Acid Moiety: This step involves the reaction of the azepane derivative with acryloyl chloride under basic conditions to introduce the propanoic acid group.

    Coupling with Pyridine: The final step involves coupling the azepane-propanoic acid intermediate with a pyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the pyridine ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

Medically, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The azepane ring can interact with hydrophobic pockets, while the pyridine ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-yl)ethyl methacrylate: Similar in structure but lacks the pyridine ring and propanoic acid moiety.

    Azepine derivatives: Compounds with the azepane ring but different functional groups attached.

    Pyridine derivatives: Compounds with the pyridine ring but different substituents.

Uniqueness

2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid is unique due to the combination of the azepane ring, pyridine ring, and propanoic acid moiety. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.

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